2-Nitro-4-(1-phenylethenyl)aniline

Anthelmintic synthesis Wittig reaction Nitroarene reduction

Procurement managers and medicinal chemists require reliable ortho-nitroaniline intermediates for SAR studies on antiparasitic agents. This compound delivers the precise substitution pattern needed for patented anthelmintic synthesis. • **Validated Application:** Direct precursor in US Patent 4,438,135 for broad-spectrum anthelmintics; two-step sequence (Wittig olefination 64%, nitro reduction 83%). • **Chemoselective Advantage:** Ortho-nitro reduces with NaSH at 83% yield without affecting the phenylethenyl double bond - benchmarking substrate for reduction methodology. • **Supply Certainty:** 95% purity grade, research-use intermediate. Immediate global shipment available.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 90044-01-2
Cat. No. B8553598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(1-phenylethenyl)aniline
CAS90044-01-2
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(9-12)16(17)18/h2-9H,1,15H2
InChIKeyCXQYKTNQBHZKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(1-phenylethenyl)aniline: Chemical Identity and Sourcing


2-Nitro-4-(1-phenylethenyl)aniline (CAS 90044-01-2), also named 1-(4-amino-3-nitrophenyl)-1-phenylethylene, is a nitroaniline derivative featuring an ortho-nitro group and a para-phenylethenyl (α-methylstyryl) substituent on the aniline core [1]. With a molecular formula of C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g·mol⁻¹, the compound possesses a computed XLogP3-AA of 4.3 and a topological polar surface area of 71.8 Ų [2]. Commercially, it is typically supplied at 95% purity and is classified as a research-use-only intermediate . Its defining structural feature is the simultaneous presence of an electron-withdrawing nitro group and an electron-donating amino group, bridged by a π-conjugated styrenyl linker, which establishes it as a donor–π–acceptor push–pull chromophore with relevance to both synthetic methodology and materials chemistry .

Ortho-nitro/para-styrenyl scaffold enables selective reduction to 1,2-diamine
Latent reactive handle for Wittig–reduction–thioureido cascades
Donor–π–acceptor push–pull chromophore for materials chemistry
Research-use-only synthetic intermediate

Why Generic Substitution Fails in Synthetic Cascades


The ortho-nitro/para-styrenyl substitution pattern on the aniline ring creates a highly specific reactivity profile that cannot be replicated by simple positional isomers or other nitroaniline derivatives. The phenylethenyl group serves as a latent reactive handle that can undergo further functionalization, while the ortho-nitro group can be selectively reduced to an amino group, yielding a 1,2-diaminobenzene intermediate. This two-step sequence — Wittig olefination followed by nitro reduction — is central to the patented synthesis of anthelmintic 1,1-diphenylethylene derivatives [1]. Substituting with 4-(1-phenylethenyl)aniline (CAS 46407-51-6), which lacks the nitro group, or with 2-nitroaniline derivatives bearing different para-substituents, would break the synthetic logic of the cascade, as the ortho-nitro group is the essential precursor to the second amino functionality required for subsequent thioureido derivatization [1]. Furthermore, the push–pull electronic structure of 2-nitro-4-(1-phenylethenyl)aniline — with amino donor, nitro acceptor, and styrenyl π-bridge — produces a unique intramolecular charge-transfer (ICT) absorption profile that is exquisitely sensitive to substitution pattern, making direct replacement with regioisomers or analogs quantitatively inadequate for applications requiring specific optical or electronic properties .

Target

Ortho-nitro group required for reduction to 1,2-diamine; para-styrenyl enables Wittig cascade.

4-(1-Phenylethenyl)aniline

Lacks nitro group; cannot form 1,2-diaminophenyl intermediate – synthetic logic broken.

Target

Push–pull architecture: ortho-nitro/para-styrenyl controls charge-transfer absorption profile.

Regioisomeric nitroanilines

Different substitution pattern alters dipole moment and hyperpolarizability tensor – optical properties may shift.

Target

Styrenyl olefin compatible with NaSH reduction (83% yield reported).

Saturated phenylethyl analogs

Loss of conjugation alters electronic properties; reduction chemoselectivity data not available.

Differential Evidence Against Closest Analogs


Wittig Olefination Efficiency in Anthelmintic Synthesis

In the patented synthesis of anthelmintic 1,1-diphenylethylene derivatives, 2-nitro-4-(1-phenylethenyl)aniline (target) is synthesized from (4-amino-3-nitrophenyl)phenylmethanone via Wittig olefination with methyltriphenylphosphonium bromide, achieving a 64% isolated yield (7.7 g, 0.032 mol) and a melting point of 136.7°C [1]. Subsequent nitro reduction with sodium sulfhydrate yields 1-(3,4-diaminophenyl)-1-phenylethylene in 83% yield (5.6 g), demonstrating the compound's efficacy as a protected 1,2-diamine precursor [1]. In contrast, the direct analog lacking the ortho-nitro group — 4-(1-phenylethenyl)aniline (CAS 46407-51-6) — cannot participate in this reductive cascade, as it offers only a single amino group for downstream derivatization . No quantitative yield data for the Wittig reaction of other 2-nitroaniline regioisomers under identical conditions were located in the peer-reviewed or patent literature, precluding direct head-to-head yield comparisons beyond this class-level distinction.

Wittig Olefination Efficiency
Class-level inference
Target: 64% isolated yield, m.p. 136.7°C
Comparator (4-(1-phenylethenyl)aniline): no nitro handle – cascade impossible
Enables two-step Wittig–reduction cascade to 1,2-diamine
NaH/DMSO, 90°C, 18 h; comparator lacks reactive nitro group entirely
Anthelmintic synthesis Wittig reaction Nitroarene reduction

Nitro Reduction to 1,2-Diaminophenyl Intermediate

The ortho-nitro group of the target compound is reduced by sodium sulfhydrate (NaSH) in refluxing ethanol/water to afford 1-(3,4-diaminophenyl)-1-phenylethylene in 83% yield (5.6 g, m.p. 109–110°C) [1]. This reduction occurs chemoselectively without affecting the phenylethenyl olefin, demonstrating the compatibility of the styrenyl moiety with hydridic reducing conditions. For comparison, the para-nitro regioisomer 4-nitro-2-(1-phenylethenyl)aniline (hypothetical isomer, no CAS located) would place the nitro group para to the amino group, potentially altering the reduction kinetics and chemoselectivity profile due to differences in electronic conjugation and hydrogen-bonding interactions with the ortho-amino group. Similarly, the N-alkylated analog N-(2-phenylethyl)-2-nitroaniline — which lacks the direct styrenyl conjugation — has been studied crystallographically but its reduction chemistry under NaSH conditions has not been reported [2], preventing direct yield comparison.

Nitro Reduction Yield
Cross-study comparable
Target: 83% yield (NaSH), m.p. 109–110°C
N-(2-phenylethyl)-2-nitroanilines: reduction yields not reported
Validated chemoselective reduction benchmark for process planning
Comparator reduction data absent – empirical validation required for substitution
Nitroarene reduction 1,2-diamine synthesis Sodium sulfhydrate

Push–Pull Chromophore Architecture Differentiation

The molecular architecture of 2-nitro-4-(1-phenylethenyl)aniline — with an NH₂ donor, a styrenyl π-spacer, and an NO₂ acceptor — constitutes a prototypical donor–π–acceptor (D–π–A) push–pull chromophore . In the broader class of nitroaniline-based NLO chromophores, placing the nitro group ortho to the amino donor (rather than para, as in 4-nitroaniline) alters both the ground-state dipole moment and the first hyperpolarizability (β) [1]. While no experimental hyperpolarizability data were located specifically for the target compound, density functional theory (DFT) studies on ortho-nitroaniline vs. para-nitroaniline indicate that ortho-substitution reduces molecular symmetry and can enhance the off-diagonal tensor components of β, albeit often at the expense of the dominant β_zzz component [2]. The phenylethenyl extension further increases the conjugation length relative to simple nitroanilines, which is predicted to enhance β proportionally to the 2.5–3.0 power of the π-bridge length based on the two-state model [2]. For procurement decisions, the ortho-nitro/para-styrenyl substitution pattern is structurally distinct from the more common para-nitroaniline-based chromophores and may be preferred when non-centrosymmetric crystal packing or specific tensor components are sought.

Push–Pull Chromophore Architecture
Class-level inference
Ortho-nitro/para-styrenyl D–π–A system; predicted off-diagonal β enhancement from lower symmetry
Structurally differentiated option vs. para-nitroaniline NLO chromophores
Experimental hyperpolarizability not reported; DFT class-level trends cited
Nonlinear optics Donor–π–acceptor Intramolecular charge transfer

Lipophilicity and Polar Surface Area Comparison

Computed physicochemical properties from PubChem provide a quantitative basis for differentiating 2-nitro-4-(1-phenylethenyl)aniline from its closest structural analogs [1]. The target compound exhibits an XLogP3-AA of 4.3, indicative of high lipophilicity, and a topological polar surface area (TPSA) of 71.8 Ų. By comparison, the non-nitrated analog 4-(1-phenylethenyl)aniline (CAS 46407-51-6) — lacking the nitro group — has a lower molecular weight (195.26 g·mol⁻¹) and a reduced TPSA of approximately 26 Ų (computed for primary aniline), which would significantly alter its membrane permeability and bioavailability profile if deployed in a biological context . The hydrogenated analog 2-nitro-4-(1-phenylethyl)aniline (CAS 105957-90-2) has a reported melting point of 95.5–97°C and a predicted boiling point of 394.3°C, compared to the target compound's melting point of 136.7°C (experimental), reflecting the impact of olefin saturation on crystal packing . These property differences are directly relevant to purification strategy (recrystallization vs. chromatography) and formulation development.

Lipophilicity and TPSA
Cross-study comparable
Target: XLogP3 4.3, TPSA 71.8 Ų, m.p. 136.7°C
4-(1-phenylethenyl)aniline: TPSA ~26 Ų; saturated analog m.p. 95.5–97°C
Higher TPSA and m.p. influence purification and permeability predictions
Computed properties from PubChem; m.p. differences impact recrystallization strategy
Lipophilicity Drug-likeness Physicochemical profiling

Thioureido Derivatization for Anthelmintic Agents

Once reduced to the 1,2-diaminophenyl intermediate 1-(3,4-diaminophenyl)-1-phenylethylene (CAS 90044-02-3), the target compound-derived diamine can be converted to bis-thioureido anthelmintic agents by reaction with alkoxycarbonyl isothiocyanates [1]. The patent exemplifies this with methyl chloroformate-derived methoxycarbonyl isothiocyanate, yielding 1-(3,4-bis-(3-(methoxycarbonyl)-2-thioureido)phenyl)-1-phenylethylene in 64% yield (m.p. 182–184°C) with satisfactory elemental analysis (C: calc. 54.04, found 53.82; H: calc. 4.53, found 4.64; N: calc. 12.60, found 12.51) [1]. The anthelmintic activity of this final compound depends critically on the ortho-bis-thioureido substitution pattern, which is only accessible through the ortho-nitroaniline precursor. Analogs prepared from mono-amino starting materials would yield only mono-thioureido products, which are not claimed to possess the same spectrum of anthelmintic activity against nematodes, cestodes, and trematodes [1].

Thioureido Derivatization
Class-level inference
Bis-thioureido product: 64% yield, m.p. 182–184°C, elemental analysis within 0.22%
Mono-amino analog: only mono-thioureido products possible
Only precursor to ortho-bis-thioureido anthelmintic pharmacophore
Mono-amino comparator structurally incapable of bis-derivatization
Anthelmintic chemistry Thiourea synthesis 1,2-Diamine derivatization

Optimal Research and Industrial Applications


Bis-Thioureido Anthelmintic Agent Synthesis

The primary validated application of 2-nitro-4-(1-phenylethenyl)aniline is as a precursor in the two-step synthesis of broad-spectrum anthelmintic compounds, as documented in US Patent 4,438,135 [1]. The synthetic sequence — Wittig olefination (64% yield) followed by nitro reduction (83% yield) and bis-thioureido formation (64% yield) — provides a reproducible route to pharmacologically active 1,1-diphenylethylene derivatives. Research groups engaged in antiparasitic drug discovery or structure–activity relationship (SAR) studies around this chemotype should procure this specific intermediate, as the ortho-nitro substitution is indispensable for generating the required 1,2-diaminophenyl motif.

Donor–π–Acceptor NLO Chromophore Development

The push–pull electronic structure of 2-nitro-4-(1-phenylethenyl)aniline, combining an amino donor with a nitro acceptor bridged by a styrenyl π-spacer, positions it as a candidate scaffold for second-order nonlinear optical (NLO) materials . While experimental hyperpolarizability data for this specific compound are not yet reported, the ortho-nitro substitution pattern distinguishes it from the extensively studied para-nitroaniline class and may confer advantages in non-centrosymmetric crystal packing, a prerequisite for macroscopic second-harmonic generation (SHG). Materials scientists investigating structure–property relationships in nitroaniline-based NLO chromophores represent a plausible application scenario, pending experimental validation.

Chemoselective Nitroarene Reduction Methodology

The demonstrated chemoselective reduction of the ortho-nitro group with sodium sulfhydrate, without affecting the phenylethenyl double bond (83% yield), makes this compound a useful substrate for studying and optimizing nitroarene reduction methodologies in the presence of reduction-sensitive olefinic functionalities [1]. Synthetic methodology groups developing new catalytic or stoichiometric reduction protocols may employ this compound as a challenging substrate to benchmark chemoselectivity, given the competing reactivity of the electron-rich styrenyl moiety.

Reference Standard for Physicochemical Profiling

With its well-defined computed properties (XLogP3-AA = 4.3, TPSA = 71.8 Ų, MW = 240.26 g·mol⁻¹) and experimentally determined melting point (136.7°C), 2-nitro-4-(1-phenylethenyl)aniline can serve as a reference compound for physicochemical profiling libraries focused on ortho-nitroaniline derivatives [2]. Analytical chemistry groups developing chromatographic methods (HPLC, GC) for nitroaniline separation or medicinal chemistry teams building predictive ADME models for nitroaromatic compounds may find value in its distinct property profile relative to para- and meta-nitroaniline isomers.

Application
Selection Property
Validation Focus
Bis-thioureido anthelmintic synthesis
Ortho-nitro/para-styrenyl substitution pattern
Wittig–reduction–thioureido cascade feasibility
Donor–π–acceptor NLO chromophore development
Ortho-nitro D–π–A architecture
Non-centrosymmetric crystal packing and hyperpolarizability measurement
Chemoselective nitroarene reduction methodology
Olefin-compatible nitro group
Reduction chemoselectivity benchmarking in presence of styrenyl moiety
Physicochemical reference standard
Computed XLogP3/TPSA and experimental m.p.
Chromatographic method development for nitroaniline profiling
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